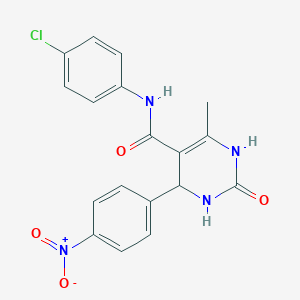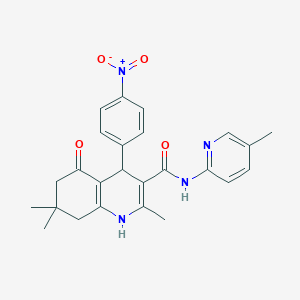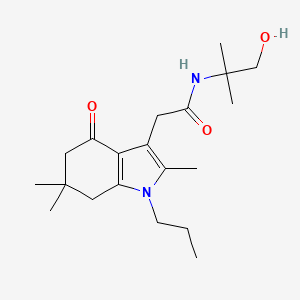![molecular formula C12H8ClNO3S B4932991 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide (TCB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. TCB is a white crystalline solid with a molecular weight of 311.78 g/mol and the chemical formula C14H9ClNO3S.
作用機序
The mechanism of action of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins, such as HER2, EGFR, and AKT. By inhibiting Hsp90, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth. Additionally, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been shown to exhibit anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has also been shown to exhibit neuroprotective activity, protecting neurons from oxidative stress and neurotoxicity.
実験室実験の利点と制限
One advantage of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is its specificity for Hsp90, which makes it a promising candidate for cancer therapy. Additionally, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been shown to have low toxicity in animal studies, indicating its potential safety for use in humans. However, one limitation of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide and to identify potential biomarkers for patient selection and monitoring during treatment. Finally, the development of more water-soluble derivatives of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide could improve its pharmacokinetic properties and increase its potential for clinical use.
合成法
The synthesis of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide involves the reaction between 4-chloro-2-nitrobenzoic acid and 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide is typically around 50-60%, and the purity can be increased through recrystallization.
科学的研究の応用
4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting Hsp90, 4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
特性
IUPAC Name |
[(4-chlorobenzoyl)amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-9-5-3-8(4-6-9)11(15)14-17-12(16)10-2-1-7-18-10/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECJFVIQLICGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)ONC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)

![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)